molecular formula C16H23NO6S B14050018 (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid

(S)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid

Cat. No.: B14050018
M. Wt: 357.4 g/mol
InChI Key: FVNWQFQZUOIJKV-ZDUSSCGKSA-N
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Description

(S)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid is often used to remove the Boc protecting group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Free amine.

    Substitution: Substituted amine or alcohol derivatives.

Scientific Research Applications

(S)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid involves its interactions with various molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The ethylsulfonyl group can undergo oxidation to form sulfone derivatives, which may have unique biological activities .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(methylsulfonyl)phenyl)propanoic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(isopropylsulfonyl)phenyl)propanoic acid: Similar structure but with an isopropylsulfonyl group.

Uniqueness

The presence of the ethylsulfonyl group in (S)-3-((tert-butoxycarbonyl)amino)-3-(4-(ethylsulfonyl)phenyl)propanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of different sulfonyl groups on chemical and biological activity .

Properties

Molecular Formula

C16H23NO6S

Molecular Weight

357.4 g/mol

IUPAC Name

(3S)-3-(4-ethylsulfonylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO6S/c1-5-24(21,22)12-8-6-11(7-9-12)13(10-14(18)19)17-15(20)23-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

FVNWQFQZUOIJKV-ZDUSSCGKSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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